

An In-depth Technical Guide to Methyl Diethylphosphonoacetate (CAS 1067-74-9)

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Compound of Interest

Compound Name: Methyl diethylphosphonoacetate

Cat. No.: B091671

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl diethylphosphonoacetate** (CAS 1067-74-9), a pivotal reagent in modern organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and quantitative data on its reactivity.

Core Properties and Safety Information

Methyl diethylphosphonoacetate is a colorless to slightly yellow liquid widely utilized as a key reagent in carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.^[1] Its predictable reactivity and the facile removal of its water-soluble phosphate byproduct make it a preferred choice over traditional Wittig reagents.^{[2][3]}

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **Methyl diethylphosphonoacetate**.

Table 1: Physicochemical Properties of **Methyl Diethylphosphonoacetate**

Property	Value	Reference
CAS Number	1067-74-9	[4] [5]
Molecular Formula	C ₇ H ₁₅ O ₅ P	[4] [6]
Molecular Weight	210.16 g/mol	[4] [6]
Appearance	Colorless to slightly yellow liquid	[7]
Boiling Point	127-131 °C at 9 mmHg	[4] [7]
Density	1.145 g/mL at 25 °C	[4] [7]
Refractive Index (n ²⁰ /D)	1.433	[4]
Flash Point	110 °C (230 °F) - closed cup	[4] [5]
Solubility	Miscible with tetrahydrofuran	[7] [8]

Table 2: Spectroscopic Data for **Methyl Diethylphosphonoacetate**

Spectroscopy	Data	Reference
¹ H NMR	Spectral data available	[1]
¹³ C NMR	Spectral data available	[4]
Infrared (IR)	Conforms to structure	[7] [8]
Mass Spectrometry (MS)	Spectral data available	[9]

Safety and Handling

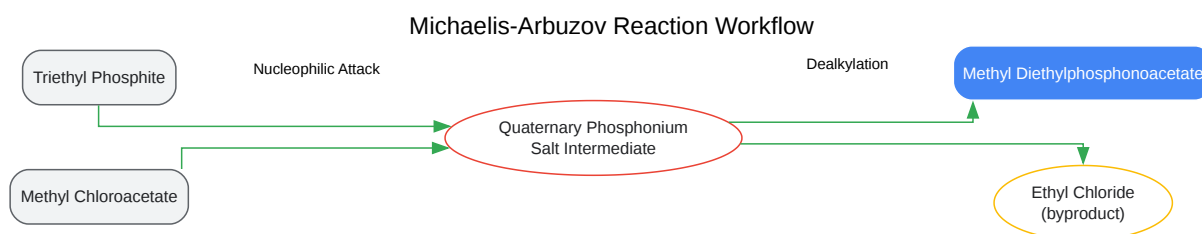
Methyl diethylphosphonoacetate is classified as a skin and eye irritant.[\[5\]](#)[\[10\]](#) Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this reagent.[\[4\]](#)[\[5\]](#) It is a combustible liquid and should be stored in a cool, well-ventilated area.[\[4\]](#)[\[11\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS).[\[10\]](#)[\[11\]](#)

Synthesis of Methyl Diethylphosphonoacetate

The most common method for synthesizing **Methyl diethylphosphonoacetate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with methyl chloroacetate.

Michaelis-Arbuzov Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of methyl chloroacetate. This is followed by the dealkylation of the resulting phosphonium salt by the displaced chloride ion to yield the final phosphonate product.



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Arbuzov reaction for the synthesis of **Methyl diethylphosphonoacetate**.

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol describes a typical procedure for the synthesis of **Methyl diethylphosphonoacetate**.

Materials:

- Methyl chloroacetate
- Triethyl phosphite
- Reaction flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

- In a reaction flask, combine equimolar amounts of methyl chloroacetate and triethyl phosphite.
- Heat the mixture at 135 °C for 10 hours with stirring.
- Allow the reaction mixture to cool to room temperature. The product, **Methyl diethylphosphonoacetate**, is obtained in high yield (typically around 98%) and can be used without further purification for many applications.[\[12\]](#)

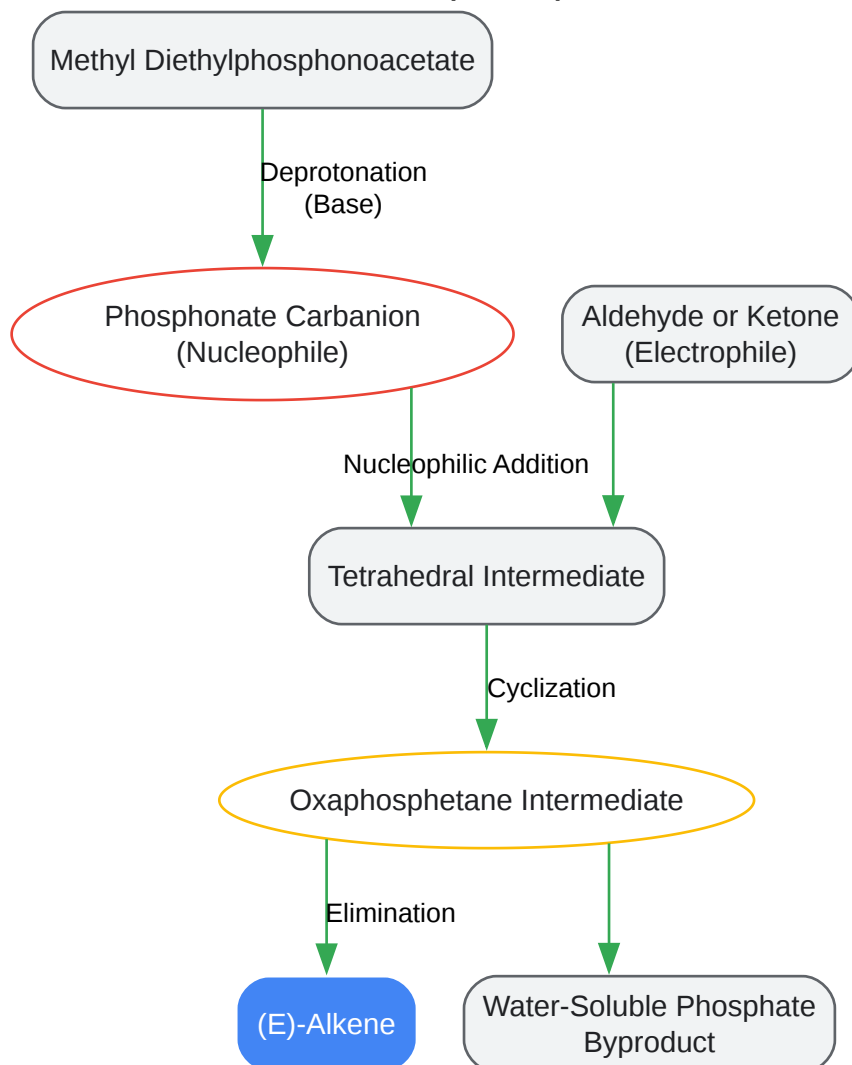
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

Methyl diethylphosphonoacetate is a cornerstone reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer.[\[2\]](#)[\[13\]](#) This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and a simplified workup due to the water-solubility of the phosphate byproduct.[\[2\]](#)

General HWE Reaction Mechanism

The HWE reaction begins with the deprotonation of the α -carbon of **Methyl diethylphosphonoacetate** by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism



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General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)- α,β -Unsaturated Esters

This protocol provides a general procedure for the HWE reaction using **Methyl diethylphosphonoacetate** to synthesize (E)- α,β -unsaturated esters from aldehydes.

Materials:

- **Methyl diethylphosphonoacetate**

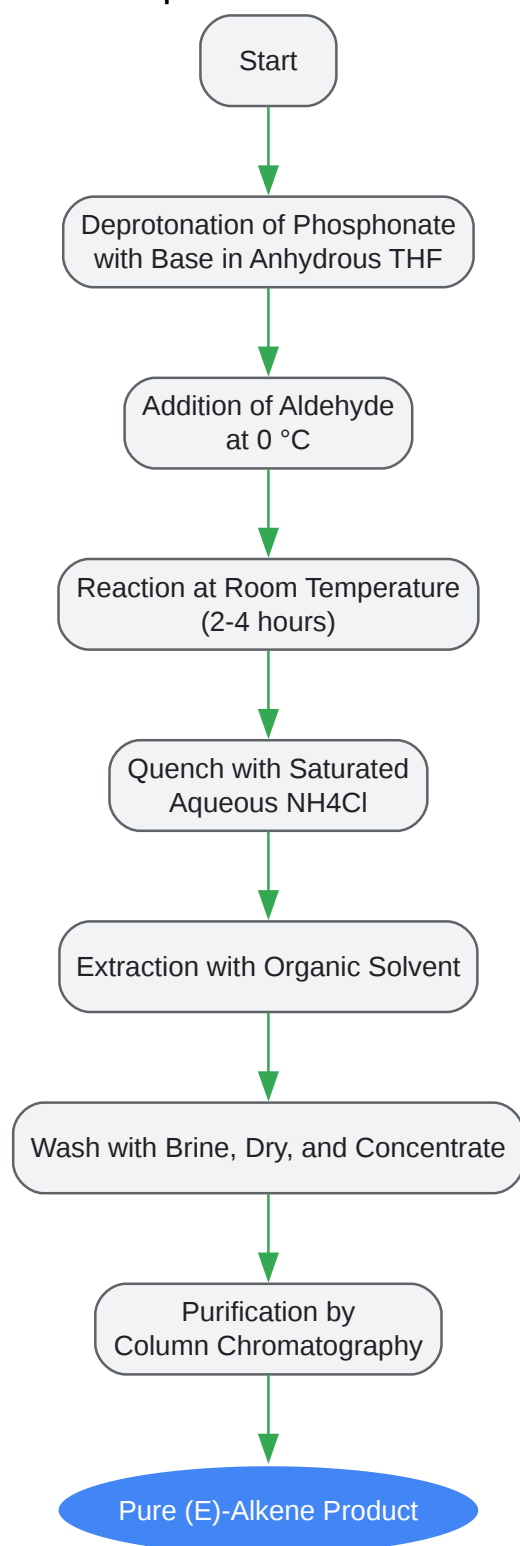
- Aldehyde
- Sodium hydride (NaH) or other suitable base (e.g., n-butyllithium)
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

- **Carbanion Formation:** To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of **Methyl diethylphosphonoacetate** (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
- **Reaction with Aldehyde:** Cool the resulting solution of the phosphonate carbanion to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (E)- α,β -unsaturated ester.

HWE Experimental Workflow



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A typical experimental workflow for the HWE reaction.

Reactivity and Scope

The Horner-Wadsworth-Emmons reaction with **Methyl diethylphosphonoacetate** is versatile and can be employed with a wide range of aldehydes and ketones. The reaction generally exhibits high (E)-selectivity, which can be influenced by reaction conditions such as the choice of base, solvent, and temperature. The steric bulk of the aldehyde can also affect the stereochemical outcome.

Table 3: Representative Yields and Stereoselectivity in the HWE Reaction of **Methyl Diethylphosphonoacetate** with Various Aldehydes

Aldehyde	Base/Solvent	Temperature (°C)	Yield (%)	(E:Z) Ratio
Benzaldehyde	NaH / THF	25	85	>95:5
4-Methoxybenzaldehyde	NaH / THF	25	92	>95:5
4-Nitrobenzaldehyde	NaH / THF	25	88	>95:5
Cinnamaldehyde	NaH / THF	25	78	>95:5
Cyclohexanecarboxaldehyde	n-BuLi / THF	-78 to 25	80	>90:10
Pivalaldehyde	KHMDS / THF	-78	75	>98:2

Note: Yields and stereoselectivities are representative and can vary based on specific reaction conditions and substrate purity.

Role in Drug Development and Signaling Pathways

Methyl diethylphosphonoacetate itself is not known to be directly involved in biological signaling pathways. Its significance in drug development lies in its role as a key building block for the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the synthesis of substituted thiophenes and furans, which have applications in the treatment of type 2 diabetes. It also serves as a precursor in the synthesis of pyridone alkaloids with neuritogenic activity and immunosuppressive cyclopentanol derivatives. Furthermore, it has been utilized in the modification of botulinum neurotoxin serotype A protease inhibitors. The HWE reaction enabled by this reagent is a powerful tool for constructing the carbon skeletons of numerous biologically active natural products and their analogs.

Conclusion

Methyl diethylphosphonoacetate (CAS 1067-74-9) is a versatile and highly valuable reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the formation of (E)-alkenes, a common structural motif in pharmaceuticals and other fine chemicals. The straightforward synthesis of the reagent via the Arbuzov reaction, coupled with the operational simplicity and high yields of the HWE reaction, ensures its continued importance in both academic research and industrial drug development. This guide has provided the core technical information required for the effective and safe utilization of this important synthetic tool.

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